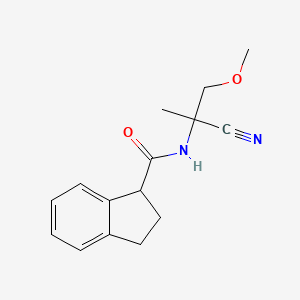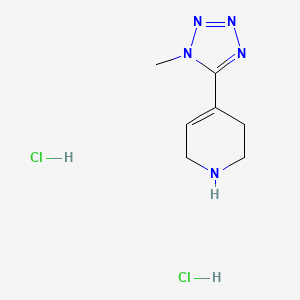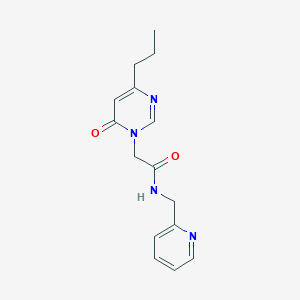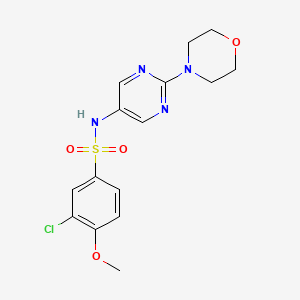
N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide, also known as CMI-977, is a small molecule compound that has been studied for its potential use as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development and progression of many inflammatory diseases.
Mechanism of Action
The exact mechanism of action of N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the reduction of tissue damage and inflammation, and the modulation of immune responses.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide in lab experiments is that it has been shown to be effective in reducing inflammation and tissue damage in animal models of inflammatory diseases. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several potential future directions for research on N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of NF-κB, which could have broader therapeutic applications. Another area of interest is the study of the long-term effects of N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide on immune function and inflammation, as well as its potential use in combination with other anti-inflammatory agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential role in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide involves a multi-step process that begins with the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-cyano-1-methoxypropane in the presence of a base to form the desired product.
Scientific Research Applications
N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide has been studied for its potential use in a variety of inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. In preclinical studies, N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide has been shown to reduce inflammation and tissue damage in animal models of these diseases.
properties
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(9-16,10-19-2)17-14(18)13-8-7-11-5-3-4-6-12(11)13/h3-6,13H,7-8,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTAUCVYNUTQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-2,3-dihydro-1H-indene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2638643.png)

![N-(2,4-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2638646.png)
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2638648.png)

![6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2638652.png)

![3-[(1-Benzylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2638655.png)


![N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B2638660.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2638662.png)

